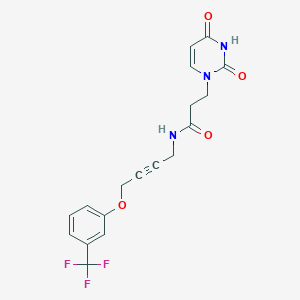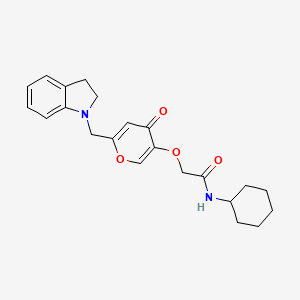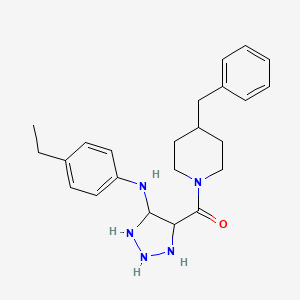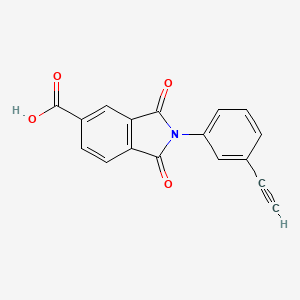
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as EPI, is a synthetic compound that has recently gained attention due to its potential in various scientific research applications. EPI belongs to the class of isoindole-1,3-dione derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is not fully understood. However, it has been suggested that 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the expression of pro-inflammatory cytokines. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been found to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One advantage of using 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds. However, 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
未来方向
There are several future directions for research on 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. One area of interest is studying its potential in combination with other anticancer drugs to improve efficacy. Additionally, further studies are needed to understand the full range of its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, the development of more efficient synthesis methods and modifications of the 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid molecule may lead to improved efficacy and reduced toxicity.
合成方法
The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves the reaction of 3-ethynylaniline with maleic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been optimized to improve yields and purity.
科学研究应用
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
属性
IUPAC Name |
2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYITPYLMDSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

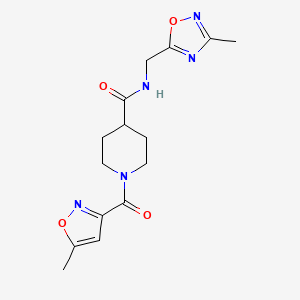
![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
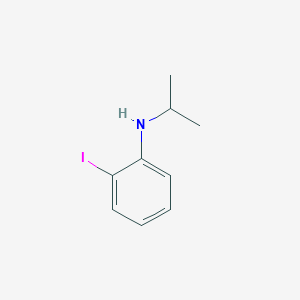

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

